molecular formula C19H22O4 B078595 Chalepin CAS No. 13164-04-0

Chalepin

Cat. No. B078595
CAS RN: 13164-04-0
M. Wt: 314.4 g/mol
InChI Key: JCDLLLXYAICSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chalepin is a natural compound found in plants belonging to the family Rutaceae. It is a bicyclic alkaloid with a molecular weight of 231.3 g/mol. Chalepin has been found to possess several biological activities, including anti-inflammatory, analgesic, antifungal, and antibacterial properties. Due to its potential therapeutic benefits, chalepin has been the subject of several scientific studies in recent years.

Scientific Research Applications

Anticancer Activity

Chalepin, a compound isolated from Ruta angustifolia, demonstrates significant anticancer activity. A study by Fakai, Malek, and Karsani (2019) focused on breast cancer cells (MCF7), revealing that chalepin induces apoptosis through mechanisms such as DNA fragmentation and phosphatidylserine externalization. This apoptotic effect was notably absent in normal cell lines, suggesting selective cytotoxicity towards cancer cells. These findings underscore chalepin's potential as an anticancer agent, specifically for breast cancer treatment (Fakai, Malek, & Karsani, 2019).

Antiviral Activity

Research on chalepin extends to its antiviral properties as well. Lin et al. (2017) discovered that (-)-Chalepin, a derivative of chalepin, demonstrates inhibitory activity against Epstein-Barr Virus (EBV) lytic replication. Notably, some synthesized derivatives of (-)-chalepin showed even more potent activity against EBV, indicating the compound's potential as a lead for antiviral drug development (Lin et al., 2017).

Interaction with Biological Molecules

The interaction of chalepin with biological molecules has also been studied. Pavão et al. (2002) investigated the structure of Trypanosoma cruzi glycosomal glyceraldehyde‐3‐phosphate dehydrogenase complexed with chalepin. This study provided insights into the binding of chalepin to this enzyme, informing potential inhibitor design for therapeutic applications (Pavão et al., 2002).

Therapeutic Potential and Bioactivity

Nahar et al. (2021) conducted a comprehensive review of chalepin and chalepensin, highlighting their occurrence, biosynthesis, and a range of bioactivities including anticancer, antidiabetic, antimicrobial, and others. This review critically appraised the potential of these compounds as novel therapeutic agents, emphasizing their diverse biological activities and natural distribution (Nahar et al., 2021).

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDLLLXYAICSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927298
Record name 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chalepin

CAS RN

33054-89-6, 13164-04-0
Record name 6-(1,1-Dimethyl-2-propen-1-yl)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33054-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chalepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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